(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride
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Overview
Description
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H9BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The resulting product is then treated with methanamine under controlled conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride has unique properties due to the specific positioning of the bromine and methanamine groups. This positioning can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(6-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(8)10-6(5)4-9;/h2-3H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGAQWWZGPMODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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